![molecular formula C8H12N2O2S B13169316 5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one](/img/structure/B13169316.png)
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C7H11N3O3S It is known for its unique structure, which includes an amino group, a methanesulfinylethyl side chain, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methanesulfinylethyl side chain: This step often involves nucleophilic substitution reactions where a suitable methanesulfinylethyl halide reacts with the dihydropyridinone core.
Amination: The final step involves introducing the amino group through amination reactions, which can be facilitated by reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinylethyl side chain can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the dihydropyridinone core or the methanesulfinylethyl side chain.
Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced dihydropyridinone compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of specific pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound shares a similar core structure but differs in the degree of saturation and functional groups.
5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyridine: Another analog with slight variations in the core structure and side chains.
Uniqueness
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one, with the CAS number 1251351-20-8, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₂N₂O₂S
- Molecular Weight : 200.26 g/mol
- IUPAC Name : this compound
Antidiabetic Potential
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by inhibiting glycogen phosphorylase activity. This inhibition is crucial in managing blood glucose levels, particularly in conditions such as diabetes mellitus. A study highlighted that the compound's structural characteristics contribute to its efficacy in modulating glucose metabolism in animal models .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains demonstrated a notable reduction in bacterial growth, indicating its potential as an antimicrobial agent. Further investigation into its mechanism revealed that it disrupts bacterial cell wall synthesis .
Neuroprotective Properties
The neuroprotective effects of this compound have also been explored. In models of oxidative stress-induced neuronal damage, it was observed that the compound could mitigate neuronal cell death and reduce oxidative stress markers. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antidiabetic | Glycogen phosphorylase inhibition | |
Antimicrobial | Disruption of cell wall synthesis | |
Neuroprotective | Reduction of oxidative stress markers |
Case Study: Antidiabetic Efficacy
In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in blood glucose levels compared to the control group. The study concluded that the compound could be a viable candidate for further development as an antidiabetic medication .
Case Study: Neuroprotection in Oxidative Stress Models
Another study investigated the neuroprotective effects of the compound in vitro using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed that treatment with the compound significantly reduced cell death and apoptosis markers, suggesting its potential utility in treating oxidative stress-related neurodegenerative disorders .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-amino-1-(2-methylsulfinylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2S/c1-13(12)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
AMPFSCWMAMUBBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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